molecular formula C17H23N5 B11244634 1-phenyl-5-[1-(pyrrolidin-1-yl)cyclohexyl]-1H-tetrazole

1-phenyl-5-[1-(pyrrolidin-1-yl)cyclohexyl]-1H-tetrazole

Cat. No.: B11244634
M. Wt: 297.4 g/mol
InChI Key: AKDHLGQFRAQUGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-PHENYL-5-[1-(PYRROLIDIN-1-YL)CYCLOHEXYL]-1H-1,2,3,4-TETRAZOLE is a complex organic compound that features a unique combination of a phenyl group, a pyrrolidine ring, and a tetrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

The synthesis of 1-PHENYL-5-[1-(PYRROLIDIN-1-YL)CYCLOHEXYL]-1H-1,2,3,4-TETRAZOLE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, which is then functionalized to introduce the cyclohexyl group. The phenyl group is added through a Friedel-Crafts acylation reaction. Finally, the tetrazole ring is formed through a cyclization reaction involving azide and nitrile precursors .

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .

Mechanism of Action

The mechanism of action of 1-PHENYL-5-[1-(PYRROLIDIN-1-YL)CYCLOHEXYL]-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the substituents on the compound .

Properties

Molecular Formula

C17H23N5

Molecular Weight

297.4 g/mol

IUPAC Name

1-phenyl-5-(1-pyrrolidin-1-ylcyclohexyl)tetrazole

InChI

InChI=1S/C17H23N5/c1-3-9-15(10-4-1)22-16(18-19-20-22)17(11-5-2-6-12-17)21-13-7-8-14-21/h1,3-4,9-10H,2,5-8,11-14H2

InChI Key

AKDHLGQFRAQUGT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=NN=NN2C3=CC=CC=C3)N4CCCC4

Origin of Product

United States

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